molecular formula C8H5BrClNO3S B1484841 3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride CAS No. 1804401-73-7

3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride

Cat. No. B1484841
M. Wt: 310.55 g/mol
InChI Key: BRASATLFXWTCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the information might be available under a different CAS number or it might not have been extensively studied or documented yet.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride”. The synthesis of similar compounds often involves reactions with bromine and sulfonyl chloride2, but the exact process can vary depending on the specific compound and the desired yield and purity.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, I couldn’t find specific information on the molecular structure of “3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride”.



Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride” are not well-documented in the sources I found. However, benzenesulfonyl chlorides are generally reactive towards nucleophiles, and the presence of other functional groups (like the bromo, cyano, and methoxy groups in this case) can influence the reactivity and selectivity of these reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes like melting point, boiling point, solubility, etc. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride”.


Safety And Hazards

The safety and hazards of a chemical compound are usually determined by its physical and chemical properties, as well as its reactivity. Without specific information on “3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride”, it’s difficult to provide accurate safety and hazard information. However, similar compounds, like benzenesulfonyl chlorides, are generally considered corrosive and can cause severe skin burns and eye damage4.


Future Directions

The future directions for research on “3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride” could include more detailed studies on its synthesis, reactivity, and potential applications. Given the limited information currently available, there is a lot that could be explored about this compound.


Please note that this analysis is based on the limited information available and the actual properties and characteristics of “3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride” may vary.


properties

IUPAC Name

3-bromo-5-cyano-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO3S/c1-14-8-6(9)2-5(4-11)3-7(8)15(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRASATLFXWTCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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